(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-15-19-13-4-3-12(5-14(13)23-15)16(22)20-6-11(7-20)8-21-10-17-9-18-21/h3-5,9-11H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFYJRIAYKAWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone represents a novel addition to the class of triazole-containing derivatives. This compound is characterized by its unique structural features, which include an azetidine ring and a benzo[d]thiazole moiety, suggesting potential biological activities that merit investigation.
Structural Characteristics
The compound's structure can be broken down into its key components:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in medicinal chemistry.
- Triazole Moiety : This five-membered ring is recognized for its diverse pharmacological properties, particularly in antifungal and anticancer activities.
- Benzo[d]thiazole Group : Known for its bioactive properties, this group contributes to the compound's potential therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing triazole rings often exhibit significant biological activities, including:
- Antifungal Activity : Triazole derivatives are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Anticancer Properties : Studies have shown that triazole-containing compounds can induce apoptosis in various cancer cell lines and inhibit tumor growth.
Anticancer Activity
A study on related triazole derivatives highlighted their effectiveness against several cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). For instance:
- IC50 Values : Compounds similar to the target compound showed IC50 values ranging from 0.43 µM to 2.70 µM against various cancer cell lines, indicating potent anticancer activity .
The mechanism by which triazole derivatives exert their anticancer effects often involves:
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to mitochondrial dysfunction and apoptosis.
- Modulation of NF-kB Pathway : Some derivatives inhibit NF-kB activity, which is crucial for cancer cell survival and proliferation .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains triazole rings | Antifungal, Anticancer |
| Azetidine-based Compounds | Azetidine ring present | Diverse pharmacological properties |
| Benzo[d]thiazole Derivatives | Contains thiazole moiety | Antimicrobial, Anticancer |
Synthesis and Methodology
The synthesis of the target compound typically involves multi-step organic reactions. Common methods include:
- Formation of the triazole ring via a Huisgen cycloaddition reaction.
- Coupling reactions to attach the azetidine and benzo[d]thiazole moieties.
Scientific Research Applications
Structural Characteristics
This compound features several pharmacologically relevant moieties:
- Azetidine Ring : Enhances drug-like properties and bioavailability.
- Triazole Moiety : Known for diverse biological activities, particularly antifungal and anticancer effects.
- Benzo[d]thiazole Group : Exhibits potential in anticancer and antimicrobial applications.
These structural elements suggest a synergistic effect that may enhance the compound's biological efficacy compared to simpler analogs.
Antimicrobial Activity
Research indicates that compounds containing triazole and benzo[d]thiazole moieties often exhibit significant antimicrobial properties. The presence of the azetidine ring further enhances this activity. For example, derivatives with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Type | Activity | Reference |
|---|---|---|
| Triazole Derivatives | Antifungal | |
| Benzo[d]thiazole Derivatives | Antimicrobial | |
| Azetidine Compounds | Anticancer |
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that triazole derivatives can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated IC50 values in the nanomolar range against various human cancer cell lines. The hybrid nature of this compound may allow for selective targeting of cancer cells while minimizing effects on normal cells.
Case Study Insights:
- In Vitro Studies : A study assessed the antiproliferative effects of triazole-containing compounds on human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 1.2 to 2.4 nM for structurally similar compounds, indicating strong anticancer activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this one may act as histone deacetylase inhibitors, which play a crucial role in cancer progression .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structure-activity relationship studies suggest that modifications to either the azetidine or benzo[d]thiazole components can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone?
- Methodological Answer : The synthesis involves multi-step coupling reactions. For example, the triazole-azetidine moiety can be synthesized via cyclization reactions using hydrazine hydrate under reflux in glacial acetic acid (4–6 hours) . The benzothiazole component may require nucleophilic substitution or condensation with aldehydes. Key steps include:
- Use of CuBr (5 mol%) and Cs₂CO₃ in DMSO at 120°C for 24 hours to couple nitriles with amidines .
- Purification via silica gel column chromatography (ethyl acetate/hexane mixtures) to isolate intermediates .
- Critical Consideration : Optimize reaction time and catalyst loading to minimize byproducts.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm structural integrity by comparing chemical shifts to analogous triazole-benzothiazole derivatives. For example, the methyl group on azetidine may resonate at δ ~2.43 ppm (¹H NMR) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) with high-resolution instruments .
- Melting Point Analysis : Compare experimental values (e.g., 166–168°C) with literature to assess purity .
Q. How can researchers determine the pKa and solubility profile of this compound?
- Methodological Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as the titrant. Key steps:
- Calibrate the pH meter and record mV values at 0.05 mL titrant increments .
- Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .
- Data Interpretation : Compare pKa values across solvents to predict bioavailability and ionization under physiological conditions.
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the anticancer activity of this compound?
- Methodological Answer :
- Cell Line Screening : Test against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer lines using MTT assays. Use etoposide as a positive control .
- Dose-Response Curves : Calculate IC₅₀ values to quantify potency.
- Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis assays or Western blotting to assess protein targets (e.g., kinases) .
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:
- Substituent Variation : Modify the ethyl group on benzothiazole or the triazole’s N-substituents. For example, replace ethyl with bulkier alkyl/aryl groups to alter steric effects .
- Scaffold Hybridization : Fuse the azetidine ring with other heterocycles (e.g., thiadiazoles) to improve binding affinity .
- Data Analysis : Compare IC₅₀ values of analogs to identify critical pharmacophores.
Q. How can contradictions in biological data (e.g., variable potency across cell lines) be resolved?
- Methodological Answer :
- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., differential expression of target proteins in cell lines) .
- Orthogonal Assays : Validate activity using alternative methods (e.g., clonogenic assays or xenograft models) .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., culture conditions) .
Q. What strategies can mitigate stability issues during storage or in vivo administration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
